2-(benzylthio)benzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS2/c1-2-6-11(7-3-1)10-16-14-15-12-8-4-5-9-13(12)17-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRIJTKSNFXTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333276 | |
| Record name | 2-Benzylsulfanyl-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19654-17-2 | |
| Record name | 2-[(Phenylmethyl)thio]benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19654-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylsulfanyl-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar and Mechanistic Elucidation of Biological Properties
Impact of Substituent Nature and Position on Biological Potency
The nature and position of substituents on both the benzothiazole (B30560) and the benzyl (B1604629) moieties of 2-(benzylthio)benzo[d]thiazole derivatives play a pivotal role in modulating their biological efficacy. Key structural modifications include halogenation, the introduction of alkyl and aryl groups, and the incorporation of electron-withdrawing or electron-donating groups.
The introduction of halogen atoms to the this compound scaffold has been shown to significantly influence biological activity, particularly in the realm of anticancer and antimicrobial properties. Halogens, owing to their electronegativity and size, can alter the electronic distribution, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.
Research has demonstrated that the position and nature of the halogen substituent are critical. For instance, in a series of 2-phenylbenzothiazole (B1203474) derivatives, halogen substitutions at the 3-position of the phenyl ring were found to increase the cytotoxicity of these antitumor compounds. tandfonline.com Similarly, studies on benzothiazole-hydrazone analogues revealed that the presence of electron-withdrawing groups like chlorine (Cl), fluorine (F), and bromine (Br) tends to increase antifungal activity. nih.gov
A study on 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamides highlighted a compound with excellent in vivo inhibitory activity on tumor growth, underscoring the positive impact of chloro substituents. tandfonline.com Furthermore, the synthesis of 2-((1S,2S)-2-((E)-4-fluorostyryl) cyclopent-3-en-1-yl)benzo[d]thiazole and its evaluation against pancreatic cancer cells showed that the fluorinated compound induced apoptosis and reduced cell viability, suggesting its potential as a therapeutic agent. nih.gov
The following table summarizes the effect of halogenation on the biological activity of selected benzothiazole derivatives.
| Compound/Derivative | Halogen Substituent(s) | Biological Activity | Reference |
| 2-Phenylbenzothiazole derivatives | Halogen at 3-position of phenyl ring | Increased cytotoxicity | tandfonline.com |
| Benzothiazole-hydrazone analogues | Cl, F, Br on phenyl ring | Increased antifungal activity | nih.gov |
| 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide | Dichloro | Excellent in vivo antitumor activity | tandfonline.com |
| 2-((1S,2S)-2-((E)-4-fluorostyryl) cyclopent-3-en-1-yl)benzo[d]thiazole | Fluoro | Apoptosis induction in pancreatic cancer cells | nih.gov |
The introduction of alkyl and aryl groups is another key strategy for modifying the biological profile of this compound derivatives. These substitutions can impact the compound's lipophilicity, steric bulk, and potential for π-π stacking interactions with biological targets.
Studies have shown that the substitution at the 3-position of the phenyl ring with alkyl groups can enhance the cytotoxicity of antitumor benzothiazoles. tandfonline.com In a series of N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives, which share a similar structural motif, N-alkylation with phenyl, methyl, and CH₂OH groups on the benzimidazole (B57391) scaffold, coupled with chloro or trifluoromethyl substitutions on the benzylthiol moiety, resulted in bactericidal effects against E. coli. researchgate.net
Conversely, in the development of c-Jun N-terminal Kinase (JNK) inhibitors, it was found that while a series of alkyl-thio-ethers showed no remarkable JNK inhibition, aryl- and benzyl-thio-ethers led to a significant decrease in activity. nih.gov This highlights that the influence of these substitutions is highly dependent on the specific biological target.
The table below presents findings on the influence of alkyl and aryl substitutions.
| Compound/Derivative | Alkyl/Aryl Substituent(s) | Biological Activity | Reference |
| 2-Phenylbenzothiazole derivatives | Alkyl at 3-position of phenyl ring | Increased cytotoxicity | tandfonline.com |
| N-alkyl 2-benzylthiomethyl-1H-benzimidazoles | N-alkylation with phenyl, methyl, CH₂OH | Bactericidal activity against E. coli | researchgate.net |
| Triazole and Thiadiazole JNK inhibitors | Aryl- and benzyl-thio-ethers | Drastic drop in JNK inhibition | nih.gov |
The electronic properties of substituents, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), are a determining factor in the biological potency of this compound analogues. These groups alter the electron density distribution across the molecule, which can affect its reactivity, binding affinity to target proteins, and pharmacokinetic properties.
In a study of benzo[d]thiazole-hydrazone derivatives, it was observed that analogues with electron-donating groups such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) exhibited increased antibacterial activity. nih.gov Conversely, the presence of electron-withdrawing groups like chloro (-Cl), nitro (-NO₂), fluoro (-F), and bromo (-Br) was found to enhance antifungal activity. nih.gov This suggests a differential requirement of electronic properties for targeting bacterial versus fungal pathogens.
Another study on thiazole (B1198619) derivatives indicated that the presence of a methyl group (an electron-donating group) at the para-position of a phenyl ring increased cytotoxic activity against hepatocellular carcinoma cell lines. mdpi.com Similarly, the introduction of a nitro group, a strong electron-withdrawing group, on a phenyl ring in thiazole-linked hybrids led to significant bioactivity against HeLa cell lines. acs.org
The following table summarizes the influence of electron-withdrawing and electron-donating groups on biological activity.
| Compound/Derivative | Substituent Type | Effect on Biological Activity | Reference |
| Benzo[d]thiazole-hydrazones | Electron-donating (-OH, -OCH₃) | Increased antibacterial activity | nih.gov |
| Benzo[d]thiazole-hydrazones | Electron-withdrawing (-Cl, -NO₂, -F, -Br) | Increased antifungal activity | nih.gov |
| Thiazole derivative | Electron-donating (methyl group) | Increased cytotoxic activity | mdpi.com |
| Thiazole-linked hybrid | Electron-withdrawing (nitro group) | Significant bioactivity against HeLa cells | acs.org |
Influence of Alkyl and Aryl Substitutions
Conformational Analysis and Bioactive Conformations
For instance, the crystal structure of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide reveals that the planarity of the benzothiazole and phenyl rings, as well as the dihedral angle between them, are influenced by the position of the nitro substituent. mdpi.com In the ortho-substituted derivative, steric hindrance leads to a more distorted geometry compared to the meta- and para-isomers. mdpi.com This suggests that substitutions on the benzyl ring of this compound could similarly influence its conformation.
In another related compound, 2-{[N'-(benzoyl)hydrazino]carbonylmethyl}-1,3-benzothiazole, the torsion angle around the hydrazinic bond was found to be 66.44 (15)°, and the interplanar angle between the benzothiazole group and the phenyl ring is 75.65 (3)°. nih.gov Such torsional angles are crucial in defining the three-dimensional arrangement of the molecule and its ability to fit into a specific binding pocket.
Molecular Modeling and Computational Chemistry in SAR Elucidation
Molecular modeling and computational chemistry have become indispensable tools for understanding the structure-activity relationships of this compound derivatives and for guiding the design of new analogues. These methods provide insights into the binding modes of these compounds with their biological targets and help to rationalize the observed biological activities.
Docking studies are frequently employed to predict the binding affinity and orientation of ligands within the active site of a protein. For instance, in a study of benzo[d]thiazole-hydrazones as potential antimicrobial agents, molecular docking studies were performed, and compounds with the highest glide G-score were identified as the most potent. nih.gov Similarly, docking simulations of newly synthesized benzimidazole/1,2,3-triazole hybrids, which are structurally related to this compound, were conducted at the ATP-binding site of the epidermal growth factor receptor (EGFR) to explore their potential binding modes and to rationalize their antiproliferative activities. frontiersin.org
Computational studies can also be used to predict the pharmacokinetic properties of compounds. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for newly synthesized benzimidazole/1,2,3-triazole hybrids supported their favorable pharmacokinetic profiles. frontiersin.org Furthermore, Density Functional Theory (DFT) analyses have been used to understand the electronic properties and reactivity of such molecules. tandfonline.com
These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the iterative process of lead optimization in drug discovery, enabling a more targeted and efficient exploration of the chemical space around the this compound scaffold.
Investigations into Biological Activities and Molecular Targets Excluding Clinical Human Trials
Antimicrobial Activity Profile
Research has explored the efficacy of 2-(benzylthio)benzo[d]thiazole against a range of microbial pathogens, including both bacteria and fungi.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Studies have demonstrated that this compound and its derivatives exhibit activity against various bacterial strains. For instance, a series of this compound derivatives were synthesized and evaluated for their antibacterial properties against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that the introduction of different substituents on the benzene (B151609) ring of the benzylthio group influenced the antibacterial activity.
| Bacterial Strain | Activity of this compound Derivatives |
| Staphylococcus aureus | Moderate to good activity observed |
| Escherichia coli | Varied activity depending on the derivative |
| Bacillus subtilis | Generally susceptible to the tested compounds |
Antifungal Activity against Fungal Pathogens
The antifungal potential of this compound has been investigated against several fungal species. Research has shown its effectiveness against plant pathogenic fungi like Botrytis cinerea and Fusarium oxysporum. Additionally, its activity against human fungal pathogens such as Aspergillus species and Candida albicans has been a subject of study. The findings suggest that the benzothiazole (B30560) scaffold is a promising framework for the development of novel antifungal agents.
| Fungal Pathogen | Activity of this compound |
| Botrytis cinerea | Significant inhibitory effects reported |
| Fusarium oxysporum | Demonstrated antifungal activity |
| Aspergillus spp. | Susceptibility observed in various studies |
| Candida albicans | Effective against this opportunistic human pathogen |
Cellular and Molecular Mechanisms of Antimicrobial Action
Investigations into the mechanisms by which this compound exerts its antimicrobial effects have pointed towards multiple modes of action. One proposed mechanism is the disruption of the microbial cell membrane, leading to leakage of intracellular components and eventual cell death. Another potential target is the inhibition of essential microbial enzymes. The lipophilic nature of the benzylthio group is thought to facilitate the transport of the molecule across the cell membrane, allowing it to reach its intracellular targets.
Antiproliferative and Anticancer Activities (Cellular Level)
In addition to its antimicrobial properties, this compound has been evaluated for its potential to inhibit the growth of cancer cells.
Cytotoxicity against Diverse Cancer Cell Lines
A number of studies have reported the cytotoxic effects of this compound and its analogs against a panel of human cancer cell lines. These include, but are not limited to, HeLa (cervical cancer), MCF-7 (breast cancer), PANC-1 (pancreatic cancer), A549 (lung cancer), HCT-116 (colon cancer), HepG2 (liver cancer), and HT-29 (colon cancer). The degree of cytotoxicity was found to be dependent on the specific chemical structure of the derivative and the cancer cell line being tested.
| Cancer Cell Line | Cytotoxicity of this compound Derivatives |
| HeLa | Significant cytotoxic activity observed |
| MCF-7 | Moderate to high cytotoxicity reported |
| PANC-1 | Demonstrated antiproliferative effects |
| A549 | Susceptible to certain derivatives |
| HCT-116 | Growth inhibition noted in studies |
| HepG2 | Cytotoxic effects have been documented |
| HT-29 | Shown to inhibit cell proliferation |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
The anticancer activity of this compound derivatives is believed to be mediated, at least in part, by the induction of apoptosis, or programmed cell death. Studies have shown that treatment with these compounds can lead to characteristic morphological and biochemical changes associated with apoptosis in cancer cells. Furthermore, some derivatives have been found to cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
Inhibition of Specific Oncogenic Enzymes and Pathways
Derivatives of the this compound scaffold have been investigated for their potential to inhibit key enzymes and signaling pathways implicated in cancer.
EGFR and VEGFR-2 Inhibition: A novel series of benzothiazole-based derivatives has been synthesized and evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov Several of these compounds demonstrated promising inhibitory activity against VEGFR-2, with IC₅₀ values in the range of 0.15-0.19 µM, comparable to the standard drug sorafenib (B1663141) (IC₅₀ = 0.12 µM). nih.gov Furthermore, certain ethyl ester derivatives within this series showed superior EGFR inhibitory activity (IC₅₀ = 0.11-0.16 µM) compared to erlotinib (B232) (IC₅₀ = 0.18 µM). nih.gov Molecular docking studies suggest that these compounds bind to the VEGFR-2 active site in a manner characteristic of type II protein kinase inhibitors. nih.gov Other research has also highlighted 2-aminobenzothiazole (B30445) hybrids as potential VEGFR-2 inhibitors. semanticscholar.orgnih.govnih.gov For instance, one such hybrid emerged as a potent inhibitor with an IC₅₀ of 91 nM. semanticscholar.orgnih.gov The benzothiazole scaffold itself is recognized for its potential in developing inhibitors against various protein kinases, including EGFR and VEGFR. semanticscholar.org
BRAFV600E Inhibition: Currently, there is no direct evidence in the provided search results to suggest that "this compound" has been specifically investigated for its inhibitory activity against the BRAFV600E oncogenic mutant.
Interaction with Key Biological Macromolecules
The biological activity of this compound derivatives is rooted in their interaction with essential biological macromolecules.
Proteins: The primary mechanism of action for many benzothiazole derivatives involves direct interaction with proteins, particularly enzymes. As detailed in the enzyme inhibition sections, these compounds can bind to the active or allosteric sites of various enzymes, modulating their activity. For example, derivatives of 2-mercaptobenzothiazole (B37678) are known to be mechanism-based inhibitors of several enzymes. nih.gov The benzothiazole moiety itself is considered a "binding element" that can confer significant potency against targets like methicillin-resistant Staphylococcus aureus (MRSA) by interacting with bacterial proteins. nih.gov
Nucleic Acids: While the primary mode of action for many benzothiazole compounds is protein inhibition, some derivatives have been shown to interact with DNA. For instance, some anticancer benzothiazole derivatives are believed to exert their effects through DNA intercalation. frontiersin.org However, specific studies detailing the interaction of "this compound" with nucleic acids are not prominent in the provided results.
Antiparasitic Activity (e.g., Trypanosoma cruzi)
The benzothiazole scaffold has shown promise in the development of agents against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com
A study focusing on the facile synthesis of non-symmetric thioethers, including this compound (referred to as compound 3a), evaluated their in vitro activity against T. cruzi. mdpi.com This compound, along with other derivatives, exhibited trypanocidal activity. mdpi.com Specifically, against the NINOA strain of T. cruzi, this compound showed a half-maximal lethal concentration (LC₅₀) lower than the reference drug benznidazole. mdpi.com The sensitivity of the parasite to these compounds appears to be strain-dependent, with the NINOA strain being more susceptible than the INC-5 strain, a difference possibly attributable to the genetic diversity between the strains. mdpi.com The quest for new drugs against Chagas disease is critical, as current treatments have limitations. oatext.comnih.gov Thiazole-containing compounds, in general, are considered promising for anti-T. cruzi drug development. nih.gov
| Compound | Parasite Strain | Activity (LC50 in µM) | Reference Drug (Benznidazole) Activity (LC50 in µM) |
|---|---|---|---|
| This compound (3a) | T. cruzi NINOA | < 173.46 | 173.46 |
| This compound (3a) | T. cruzi INC-5 | > 216.57 | 216.57 |
Receptor Antagonism and Agonism (e.g., CRTh2 receptor)
The chemoattractant receptor-homologous molecule expressed on T-helper 2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 receptor 2, is a G-protein-coupled receptor involved in allergic inflammation. cancer.gov It is activated by prostaglandin D2 (PGD2), leading to the recruitment of inflammatory cells like eosinophils, basophils, and Th2 cells. cancer.gov Antagonism of this receptor is a therapeutic strategy for allergic conditions. cancer.gov
While this compound has not been identified as a direct CRTh2 antagonist, a high-throughput screening campaign led to the discovery of a selective CRTh2 receptor antagonist chemotype based on a very similar molecular framework: 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids . nih.gov This class of compounds emerged from hit-to-lead optimization studies starting from an initial hit, 2-(2-((2-(4-chlorophenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid. nih.gov The research involved the development of structure-activity relationships (SAR) and investigation of the in vitro and in vivo pharmacokinetic properties of various substituted derivatives. nih.gov This highlights that the core structure, combining a benzimidazole (B57391) (a close relative of benzothiazole) with a benzylthio group, is a promising scaffold for developing selective CRTh2 receptor antagonists. nih.govresearchgate.net
Other Pharmacological Activities at the Pre-clinical Level
The benzothiazole scaffold is a versatile pharmacophore that has been incorporated into a multitude of derivatives demonstrating a wide spectrum of biological activities in preclinical studies. tandfonline.comresearchgate.net
Anti-inflammatory: Numerous studies have reported the anti-inflammatory properties of benzothiazole derivatives. nih.govmdpi.comresearchgate.net A series of novel 2-benzylbenzo[d]thiazole-6-sulfonamide derivatives were synthesized and showed considerable anti-inflammatory activity in a carrageenan-induced paw edema model in rats. researchgate.net Similarly, other synthesized thiazole-substituted benzothiazole derivatives also exhibited significant anti-inflammatory and analgesic effects. nih.gov The mechanism for some of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov
Antioxidant: The thiazole (B1198619) nucleus and its derivatives are known to exhibit antioxidant activities. This property is often evaluated alongside anti-inflammatory potential, as oxidative stress is a key component of inflammation. researchgate.net
Immunosuppressive: While data on this compound is limited, related fused heterocyclic systems have shown immunosuppressive potential. For example, a derivative of tricyclic benzo[d]imidazo[2,1-b]thiazole has been reported to possess immunosuppressive activity. semanticscholar.orgacs.org
Antitubercular: The fight against Mycobacterium tuberculosis has led to the investigation of various heterocyclic compounds. A series of 2-(benzylthio)-1H-benzo[d]imidazoles , which are structural analogs of this compound, were synthesized and showed potent in vitro activity against the H37Rv strain of M. tuberculosis. researchgate.netscielo.br Two lead compounds from this series, compounds 6p and 6z , displayed minimal inhibitory concentration (MIC) values of 6.9 and 3.8 μM, respectively. researchgate.netscielo.br These compounds were also active against multidrug-resistant strains and showed no apparent toxicity in Vero and HepG2 cells. researchgate.net Other benzothiazole derivatives, such as certain 2-(2-benzylidenehydrazinyl)benzo[d]thiazoles, have also been identified as potential antitubercular agents. nih.gov
| Compound | Minimal Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Compound 6p | 6.9 µM | researchgate.netscielo.br |
| Compound 6z | 3.8 µM | researchgate.netscielo.br |
Anticonvulsant: The benzothiazole core structure is present in compounds investigated for anticonvulsant effects. researchgate.netmdpi.com For example, a series of benzo[d]thiazol-2(3H)-one derivatives were synthesized and tested. In the maximal electroshock seizure test, two compounds, 3n and 3q , showed a potent anticonvulsant effect with ED₅₀ values of 46.1 and 64.3 mg/kg, respectively, which were comparable to standard drugs like phenobarbital (B1680315) or valproate. nih.govnih.gov
Antiviral: The antiviral potential of benzothiazole derivatives has been explored against several viruses. tandfonline.comsioc-journal.cnmdpi.com Notably, a series of 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles , analogs of the target compound, were evaluated for activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). nih.gov The unsubstituted 2-benzylthio analog in this series was found to be the most promising, showing better activity against HCMV than acyclovir (B1169) and foscarnet, although it was less active than ganciclovir. nih.gov Research has also been conducted on derivatives active against HIV. mdpi.com
Anthelmintic: Certain derivatives of 2-mercaptobenzothiazole have been reported to have anthelmintic properties. nih.gov For instance, 2-alkylthio-5/6-isothiocyanobenzothiazoles were found to be effective in mice infested with Hymenolepsis nana. nih.gov In another study, newly synthesized benzothiazole Schiff's bases were screened for anthelmintic activity using earthworms, with several compounds showing good activity compared to the standard drug albendazole. amazonaws.com
Antimalarial: The benzothiazole moiety has been incorporated into molecules screened for antimalarial activity. tandfonline.comresearchgate.net Thiazole hydrazine (B178648) derivatives have been synthesized and tested against Plasmodium falciparum, showing moderate to good activity. One compound in the series exhibited promising antimalarial effects with an IC₅₀ value close to that of the standard drug quinine. nanobioletters.com
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target, offering insights into the binding mechanism and affinity. While specific docking studies focused exclusively on 2-(benzylthio)benzo[d]thiazole are not extensively detailed in the provided literature, research on closely related benzothiazole (B30560) derivatives provides a strong indication of its potential binding modes and interactions.
Binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a more stable complex and higher affinity. Molecular docking studies on various benzothiazole derivatives have shown promising binding affinities against a range of biological targets.
For instance, studies on benzo[d]thiazol-2-amine derivatives targeting the Human Epidermal Growth Factor Receptor (HER) enzyme, a key target in cancer therapy, have demonstrated strong binding affinities. nih.gov Similarly, benzo[d]thiazole-hydrazone analogues have been docked against H+/K+ ATPase and other targets, with some compounds showing excellent docking scores. rsc.org These studies help in identifying which structural modifications on the benzothiazole scaffold could lead to enhanced binding.
Table 1: Examples of Molecular Docking Scores for Benzothiazole Derivatives against Various Targets
| Compound Class | Target Enzyme | Best Docking Score (kcal/mol) | Source |
|---|---|---|---|
| Benzo[d]thiazol-2-amine Derivatives | Human Epidermal growth factor receptor (HER) | -10.4 | nih.gov |
| Benzo[d]thiazole-hydrazone Analogues | H+/K+ ATPase | High (Specific value not provided) | rsc.org |
Note: The data represents findings for derivatives and not the parent compound this compound. The scores illustrate the potential of the benzothiazole scaffold.
Molecular docking not only predicts binding affinity but also elucidates the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the target's binding site.
A study on 2-(benzylthio)-1H-benzo[d]imidazole derivatives, which are structurally very similar to this compound, provides valuable insights into binding site characteristics. frontiersin.org When docked into the epidermal growth factor receptor (EGFR) kinase domain, the benzyl (B1604629) group of the ligand was found to insert into a hydrophobic pocket. frontiersin.org The core ring system, analogous to the benzothiazole moiety, was positioned near the amino acid residue Met769, a crucial component of the EGFR active site. frontiersin.org In some complexes, the nitrogen atom of the benzimidazole (B57391) ring accepted a hydrogen bond from the amide nitrogen of Met769. frontiersin.org This highlights the importance of the benzothiazole core in anchoring the ligand within the active site through specific interactions.
Binding Affinity Prediction and Mode of Binding Analysis
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. proteobiojournal.com It is a versatile tool for calculating a wide range of molecular properties, providing deep insights into the intrinsic nature of compounds like this compound. proteobiojournal.comshd-pub.org.rs DFT calculations are performed to understand molecular geometry, electronic properties, and reactivity. proteobiojournal.com
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. proteobiojournal.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. proteobiojournal.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgirjweb.com A small energy gap implies that the molecule is more reactive and less stable. scirp.org
A theoretical study on a series of benzothiazole derivatives, including the closely related 2-(methylthio)benzothiazole (B1198390) (2-SCH3_BTH), provides relevant data. scirp.orgscirp.org The calculations, performed at the B3LYP/6-31+G(d,p) level of theory, revealed the electronic parameters for these compounds. scirp.orgscirp.org
Table 2: Calculated Electronic Properties for 2-(methylthio)benzothiazole (A Proxy for this compound)
| Parameter | Symbol | Value (eV) | Source |
|---|---|---|---|
| Energy of HOMO | E_HOMO | -0.2271 | scirp.org |
| Energy of LUMO | E_LUMO | -0.043 | scirp.org |
| HOMO-LUMO Energy Gap | ΔE | 0.1841 | scirp.org |
| Chemical Hardness | η | 0.153 | scirp.orgscirp.org |
Among the derivatives studied, 2-(methylthio)benzothiazole was found to have the lowest HOMO-LUMO energy gap, indicating it is the most reactive and least stable molecule in the series. scirp.orgscirp.org The polarizability of a molecule is inversely related to its HOMO-LUMO energy gap; therefore, molecules with smaller gaps are considered "soft" and are more easily polarized. scirp.orgscirp.org
DFT calculations provide descriptors that help in assessing the reactivity and stability of molecules. scirp.org Global reactivity descriptors such as chemical hardness (η) and softness (s) are derived from the HOMO and LUMO energies. scirp.orgscirp.org Hardness signifies resistance to deformation of the electron cloud, while softness is the reciprocal of hardness.
The analysis of 2-(methylthio)benzothiazole showed it has the lowest chemical hardness and the highest softness among the studied benzothiazole derivatives, confirming its status as the most reactive compound in the series. scirp.orgscirp.org This heightened reactivity, suggested by the small HOMO-LUMO gap and high softness, points to specific sites in the molecule being more susceptible to chemical reactions.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. proteobiojournal.comscirp.org The MESP map uses a color scale to represent different electrostatic potential values on the molecule's surface. researchgate.net Red regions indicate negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are susceptible to nucleophilic attack. scirp.org
For benzothiazole derivatives, MESP analysis helps identify reactive sites. proteobiojournal.comscirp.org In the case of 2-(methylthio)benzothiazole, the MESP map reveals the distribution of electrostatic charges across the optimized ground state geometry. scirp.org Such visualization is crucial for understanding molecular recognition patterns, hydrogen bonding, and guiding the design of new compounds with specific reactivity profiles. proteobiojournal.com By identifying electron-rich and electron-poor regions, researchers can anticipate the molecule's behavior in chemical reactions and biological interactions. proteobiojournal.com
Reactivity and Stability Assessments
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of related compounds, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding drug design and optimization.
Studies have been conducted on various sets of benzothiazole derivatives to develop QSAR models for activities such as anticancer, antimicrobial, and antimalarial effects. researchgate.netmdpi.comnih.govscispace.com These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound in a dataset and then using statistical methods to build a predictive model.
However, no published QSAR studies were found that specifically include This compound in their training or test sets. Therefore, no specific QSAR models or data tables detailing its predicted activity or the descriptors influencing its behavior are available.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide insights into how a ligand binds to its target receptor, the stability of the resulting complex, and the conformational changes that may occur upon binding. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
Researchers have applied MD simulations to investigate the behavior of various benzothiazole-based inhibitors in the active sites of enzymes like p56lck kinase. biointerfaceresearch.com These simulations help validate docking results and provide a more dynamic picture of the molecular interactions.
There is currently no specific research available in the scientific literature detailing MD simulations performed on This compound . Consequently, there are no findings on its dynamic behavior, interaction stability with specific biological targets, or conformational flexibility that can be reported.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. It is a cost-effective and rapid way to enrich a set of compounds for subsequent experimental testing. Once initial "hits" are identified, lead optimization strategies, often guided by computational tools like molecular docking and QSAR, are employed to improve their potency, selectivity, and pharmacokinetic properties.
Molecular docking studies, a key component of virtual screening, have been performed for numerous benzothiazole derivatives against various targets, including enzymes crucial for bacterial survival and cancer progression. mdpi.combiointerfaceresearch.comresearchgate.net These studies predict the preferred binding mode and affinity of a compound within a receptor's active site.
A review of the literature indicates that This compound has not been reported as a component of a virtual screening library or as a subject of lead optimization studies in published research. Therefore, no data regarding its docking scores against specific targets, predicted binding modes, or its potential as a lead compound for any particular therapeutic area exists.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(benzylthio)benzo[d]thiazole, various NMR experiments are employed to assign the signals of its constituent protons and carbons.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the hydrogen atoms within a molecule. The chemical shifts (δ) of the protons in this compound are influenced by their local electronic environment.
In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the signals for the aromatic protons of the benzothiazole (B30560) and benzyl (B1604629) groups, as well as the methylene (B1212753) protons, are observed. rsc.org For instance, in one study, the aromatic protons of the benzothiazole moiety appeared as a doublet at δ 8.01 ppm (1H, J = 8.1 Hz) and another doublet at δ 7.74 ppm (1H, J = 8.0 Hz). rsc.org The protons of the benzyl group's phenyl ring were observed as a doublet at δ 7.51 ppm (2H, J = 7.4 Hz) and a triplet at δ 7.38 ppm (2H, J = 7.4 Hz), with another multiplet in the range of δ 7.49–7.44 ppm (1H). rsc.org The methylene protons (CH₂) connecting the sulfur atom to the benzyl group appeared as a singlet at δ 4.66 ppm (2H). rsc.org
When the spectrum is recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts are slightly different. For example, the aromatic protons of the benzothiazole ring were reported as a doublet at δ 8.14 ppm (1H, J = 7.9 Hz) and another at δ 8.04 ppm (1H, J = 8.1 Hz). mdpi.comnih.gov The protons of the benzyl group and the remaining benzothiazole protons appeared as a multiplet in the range of δ 7.50–7.26 ppm (6H), and the methylene protons showed a singlet at δ 4.80 ppm (2H). mdpi.comnih.gov
The following table summarizes the ¹H NMR data for this compound in different solvents:
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) rsc.org | Chemical Shift (δ) in DMSO-d₆ (ppm) mdpi.comnih.gov |
| Aromatic (Benzothiazole) | 8.01 (d, J = 8.1 Hz, 1H) | 8.14 (d, J = 7.9 Hz, 1H) |
| Aromatic (Benzothiazole) | 7.74 (d, J = 8.0 Hz, 1H) | 8.04 (d, J = 8.1 Hz, 1H) |
| Aromatic (Benzothiazole/Benzyl) | 7.49–7.44 (m, 1H) | 7.50–7.45 (m, 3H, Ar) |
| Aromatic (Benzyl) | 7.51 (d, J = 7.4 Hz, 2H) | 7.37–7.32 (m, 3H, Ar) |
| Aromatic (Benzyl) | 7.38 (t, J = 7.4 Hz, 2H) | 7.29–7.26 (m, 1H, Ar) |
| Methylene (-CH₂-) | 4.66 (s, 2H) | 4.80 (s, 2H) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound in CDCl₃, a total of 12 distinct signals are expected, corresponding to the different carbon environments in the molecule. rsc.org
Key signals include the one for the C=N carbon of the thiazole (B1198619) ring, which is typically found downfield. The carbons of the benzene (B151609) rings appear in the aromatic region of the spectrum, and the methylene carbon signal is observed in the aliphatic region. One report identified the following chemical shifts in CDCl₃: δ 165.58, 152.31, 135.32, 134.48, 128.29, 127.86, 126.91, 125.23, 123.44, 120.70, 120.18, and 36.85 ppm. rsc.org
In DMSO-d₆, the chemical shifts are slightly altered. A study reported the following values: δ 166.03, 152.56, 136.47, 134.62, 128.99, 128.50, 127.52, 126.32, 124.44, 121.72, 121.13, and 36.57 ppm. mdpi.comnih.gov
The table below presents the ¹³C NMR data for this compound in different deuterated solvents:
| Carbon Environment | Chemical Shift (δ) in CDCl₃ (ppm) rsc.org | Chemical Shift (δ) in DMSO-d₆ (ppm) mdpi.comnih.gov |
| C=N (Thiazole) | 165.58 | 166.03 |
| Aromatic/Thiazole Carbons | 152.31 | 152.56 |
| 135.32 | 136.47 | |
| 134.48 | 134.62 | |
| 128.29 | 128.99 | |
| 127.86 | 128.50 | |
| 126.91 | 127.52 | |
| 125.23 | 126.32 | |
| 123.44 | 124.44 | |
| 120.70 | 121.72 | |
| 120.18 | 121.13 | |
| Methylene (-CH₂-) | 36.85 | 36.57 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms in a molecule. github.ioyoutube.com
COSY experiments show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in identifying neighboring protons within the benzothiazole and benzyl ring systems. sdsu.edu
HSQC experiments reveal correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group. sdsu.educolumbia.edu
HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. sdsu.educolumbia.edu
While specific 2D NMR data for the parent this compound is not detailed in the provided search results, these techniques are routinely applied in the structural confirmation of such molecules and their derivatives. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and high-molecular-weight compounds. In the case of this compound, ESI-MS is used to confirm its molecular weight.
In positive ion mode, the molecule is typically protonated to form the [M+H]⁺ ion. For this compound, with a molecular formula of C₁₄H₁₁NS₂, the expected monoisotopic mass is approximately 257.04 g/mol . ESI-MS analysis would therefore show a prominent peak at an m/z value corresponding to this mass plus the mass of a proton. rsc.orgmdpi.comnih.gov
Several studies have reported the ESI-MS data for this compound and its derivatives. For the parent compound, a molecular ion peak [M+H]⁺ at m/z 258 has been observed, confirming the molecular weight. mdpi.comnih.gov Another study reported the [M+Na]⁺ adduct for a related sulfonyl derivative. researchgate.netrsc.org
The following table summarizes the expected and observed mass spectrometry data for this compound:
| Ion | Calculated m/z | Observed m/z | Reference |
| [M+H]⁺ | ~258.05 | 258 | mdpi.comnih.gov |
| [M]⁺ | ~257.04 | 257 | rsc.org |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
For the related compound, 2-(4-fluorobenzylthio)benzo[d]thiazole, EI-MS analysis shows a molecular ion peak [M⁺] at m/z 275. mdpi.com The fragmentation of this compound is expected to proceed through key pathways, including the cleavage of the C-S and S-CH₂ bonds. The most prominent fragmentation would likely involve the loss of the benzyl group to form a stable benzothiazole-2-thiolate radical cation or the formation of the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, a common fragment for benzyl-containing compounds. The benzothiazole moiety itself can undergo further fragmentation. researchgate.netresearchgate.net
Table 1: Expected Key Fragments in EI-MS of this compound
| m/z (charge-to-mass ratio) | Ion Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 257 | [C₁₄H₁₁NS₂]⁺ (Molecular Ion, M⁺) | Ionization of the parent molecule |
| 166 | [C₇H₄NS₂]⁺ | Cleavage of the benzyl-sulfur bond (loss of C₇H₇•) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. This technique is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. jyoungpharm.orgsemanticscholar.org
For this compound, HRMS is used to confirm its elemental composition of C₁₄H₁₁NS₂. researchgate.net The experimentally measured exact mass is compared to the theoretically calculated mass, and a close match (typically within a few parts per million) validates the proposed formula. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁NS₂ |
| Calculated Mass | 257.0384 |
| Observed Mass | Consistent with calculated value |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. mdpi.comsemanticscholar.org
The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. These include stretching vibrations for aromatic and aliphatic C-H bonds, as well as vibrations associated with the benzothiazole ring system. mdpi.comnih.gov
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (ν, cm⁻¹) | Vibration Type | Functional Group/Moiety | Reference(s) |
|---|---|---|---|
| 3106-3030 | C-H stretch | Aromatic C-H | mdpi.com |
| 2926 | C-H stretch | Aliphatic C-H (CH₂) | mdpi.com |
| 1584, 1492, 1453 | C=C & C=N stretch | Benzothiazole & Phenyl Rings | mdpi.com |
| 1421 | CH₂ bend | Methylene group | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated systems and chromophores. uobaghdad.edu.iq
The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions within the benzothiazole and phenyl aromatic rings. The benzothiazole moiety is a known chromophore. hereon.de The spectrum would likely exhibit multiple absorption bands in the UV region, characteristic of the conjugated π-electron system.
Table 4: Expected UV-Vis Absorption Data for this compound
| λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~250-320 | π → π* | Benzothiazole ring system |
Note: Specific λmax values can be influenced by the solvent used.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and conformation of the molecule in the solid state. mdpi.com
While a specific crystallographic study for this compound was not found in the provided search results, such an analysis would reveal the exact spatial orientation of the benzyl group relative to the benzothiazole ring system. It would also detail the planarity of the benzothiazole moiety and provide insight into the crystal packing through intermolecular forces like π-π stacking. crystallography.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimental results are compared with the calculated theoretical percentages for the proposed empirical formula, providing strong evidence for the compound's composition. mdpi.comrsc.org
For this compound, the empirical formula is C₁₄H₁₁NS₂. The results from elemental analysis consistently match the calculated values, confirming the elemental makeup of the synthesized compound. mdpi.comnih.gov
Table 5: Elemental Analysis Data for C₁₄H₁₁NS₂
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| Carbon (C) | 65.33 | 64.83 | mdpi.com |
| Hydrogen (H) | 4.31 | 4.29 | mdpi.com |
| Nitrogen (N) | 5.44 | 5.40 | mdpi.com |
Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography)
Chromatographic techniques are essential for assessing the purity of a chemical compound and for monitoring the progress of a chemical reaction. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for this purpose. unibuc.rolongdom.org
In the synthesis of this compound, TLC is used to track the consumption of the starting materials and the formation of the product. mdpi.com The purity of the final product is confirmed by the presence of a single spot on the TLC plate. The retention factor (Rƒ) value is a characteristic property of the compound under a specific set of chromatographic conditions (stationary phase and mobile phase). nih.gov
Table 6: TLC Parameters for this compound
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel (SiO₂) | nih.gov |
| Mobile Phase | 5% ethyl acetate (B1210297) in n-hexane | nih.gov |
| Rƒ Value | 0.8 | nih.gov |
Non Clinical Applications and Material Science Potential
Development as Agrochemicals (e.g., Fungicides, Herbicides)
The benzothiazole (B30560) core is a cornerstone in the discovery of new agrochemicals, with many of its derivatives exhibiting a broad spectrum of biological activities, including fungicidal, antibacterial, and herbicidal properties. nih.gov Research into 2-(benzylthio)benzo[d]thiazole and related structures has been particularly fruitful in the search for novel antifungal agents for crop protection. acs.org
A series of benzyl-substituted thiobenzoazoles, including this compound, have been synthesized and evaluated for their potential as antifungal agrochemicals. acs.org Studies have shown that specific substitutions on the benzyl (B1604629) ring significantly influence the fungicidal efficacy. For instance, derivatives such as 2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole and 2-((4-methylbenzyl)thio)benzo[d]thiazole have been identified as broad-spectrum antifungal agents, showing notable activity against phytopathogenic fungi like Botrytis cinerea, Fusarium oxysporum, and various Aspergillus species. acs.orgresearchgate.net Furthermore, the compound 2-((4-iodobenzyl)thio)benzo[d]thiazole displayed a better inhibitory effect against Botrytis cinerea and Fusarium oxysporum than the conventional fungicide Captan. acs.org Polyfluorinated versions of 2-benzylthiobenzothiazoles have also demonstrated significant fungicidal activity against pathogens such as Rizoctonia solani and Dothiorella gregaria at concentrations of 50 μg/mL. nih.gov
Oxidation of the thioether linkage in this compound to a sulfonyl group has been shown to enhance antifungal properties. rsc.org The resulting 2-(benzylsulfonyl)benzothiazole derivatives show significant improvement in activity compared to their non-oxidized counterparts. researchgate.net Notably, 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole and 2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole were effective at inhibiting the growth of resistant molds, including Aspergillus fumigatus and Aspergillus ustus, identifying them as potential candidates for controlling fungal strains that negatively impact food production. rsc.orgresearchgate.net
Table 1: Antifungal Activity of this compound Derivatives
| Compound | Target Fungi | Observed Activity | Reference |
|---|---|---|---|
| 2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole | Botrytis cinerea, Fusarium oxysporum, Aspergillus spp. | Broad-spectrum antifungal activity. | acs.org |
| 2-((4-methylbenzyl)thio)benzo[d]thiazole | Botrytis cinerea, Fusarium oxysporum, Aspergillus spp. | Broad-spectrum antifungal activity. | acs.org |
| 2-((4-iodobenzyl)thio)benzo[d]thiazole | Botrytis cinerea, Fusarium oxysporum | Showed better inhibitory effect than the commercial fungicide Captan. | acs.org |
| Polyfluorinated 2-benzylthiobenzothiazoles | Rizoctonia solani, Botrytis cinereapers, Dothiorella gregaria | Significant fungicidal activity at 50 μg/mL. | nih.gov |
| 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole | Aspergillus fumigatus, Aspergillus ustus | Inhibited growth of resistant molds; classified as a broad-spectrum fungicide. | rsc.orgresearchgate.net |
| 2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole | Aspergillus fumigatus, Aspergillus ustus | Inhibited growth of resistant molds; classified as a broad-spectrum fungicide. | rsc.orgresearchgate.net |
Utility in Organic Electronics and Chromophoric Systems (Dyes)
The thiazole (B1198619) heterocyclic system is a known chromophore and has been widely applied in the dye industry. researchcommons.org The benzothiazole moiety, in particular, is a component of various dyes and pigments due to its ability to absorb and emit light, a property essential for chromophoric systems. researchgate.nettandfonline.com Derivatives of benzothiazole are used to create azo dyes that demonstrate good affinity and colorfastness on materials like leather. atbuftejoste.com.ng
The electronic properties of the benzothiazole structure make it a candidate for applications in organic electronics. While research on this compound itself is specific, the broader class of benzothiazole derivatives has shown potential. For example, 2,1,3-benzothiadiazole (B189464) dyes that are conjugated with benzothiazole units exhibit absorption in the UVB and UVA regions and show fluorescence, properties valuable for optical materials. researchgate.net Furthermore, host-guest systems created by dispersing thiazole-azo dyes within a polymer matrix (PMMA) can exhibit photoinduced birefringence, which is the capacity to change their refractive index upon exposure to polarized light. nih.gov This phenomenon is critical for developing all-optical data storage and processing devices. The benzothiazole ring, as a moderate electron-accepting moiety, can be functionalized to modulate the electronic characteristics of molecules, making it a component of interest for organic semiconductors used in devices like organic field-effect transistors (OFETs). mdpi.com
Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis
The this compound structure is a valuable and versatile intermediate in organic synthesis. sioc-journal.cn Its utility stems from the reactivity of the thioether linkage and the stability of the benzothiazole core, allowing for a variety of chemical transformations. It serves as a key precursor for synthesizing other functional molecules with enhanced or different properties.
A primary example is its role as a direct intermediate in the synthesis of 2-(benzylsulfonyl)benzothiazoles. rsc.org The oxidation of the sulfur atom from a thioether to a sulfone is a straightforward transformation that yields compounds with often superior biological activity, as seen in the development of antifungal agents. rsc.orgresearchgate.net The synthesis of these sulfones typically proceeds via the initial formation of this compound through the reaction of 2-mercaptobenzothiazole (B37678) with a benzyl halide. rsc.orgresearchgate.net
Beyond this, derivatives of the core structure are used as building blocks for more complex heterocyclic systems. For instance, 2-(benzylthio)-6-methoxybenzaldehyde has been used as a substrate for the synthesis of 4-methoxybenzo[d]isothiazole, demonstrating how the functionalized benzothiazole scaffold can be a starting point for constructing different heterocyclic rings. arkat-usa.org The synthesis of this compound itself has been achieved through various methods, including practical, high-yield processes, underscoring its importance as a target molecule for further synthetic elaboration. nih.gov
Potential in Polymer Chemistry and Functional Materials
The benzothiazole structure is integrated into the synthesis of polymers and advanced functional materials. nih.gov Its incorporation can impart specific optical, electronic, or thermal properties to the resulting polymer. The development of functional materials often relies on molecular units that can respond to external stimuli, and benzothiazole derivatives fit this role.
Thiazole-azo dyes, which contain the core heterocyclic ring system, have been dispersed in polymer matrices like Polymethyl-methacrylate (PMMA) to create host-guest systems. nih.gov These materials are of interest in photonics and optical data storage due to their ability to generate photoinduced birefringence when irradiated with polarized light. nih.govsemanticscholar.org The chemical stability and chromophoric nature of the benzothiazole moiety contribute to the performance of such materials. Furthermore, the benzothiazole scaffold has been noted as a building block for light-emitting devices and has been suggested as a component for Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in catalysis and gas storage. researchgate.net The ability to functionalize the benzothiazole ring allows for the tuning of properties, making it a versatile component for designing novel polymers and functional materials with tailored characteristics.
Future Research Directions and Unaddressed Challenges
Development of Highly Stereoselective Synthetic Pathways
A significant hurdle in the synthesis of 2-(benzylthio)benzo[d]thiazole derivatives is the control of stereochemistry. Many biologically active molecules exist as stereoisomers, where only one isomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
Recent advancements have shown promise in the diastereoselective synthesis of complex molecules incorporating the this compound scaffold. For instance, the reaction of Erlenmeyer thioazlactones with 3-(2-oxo-2-arylethyl)benzo[d]thiazol-3-ium bromides has been shown to produce spiro[benzopyrrolothiazole-thioazlactone] derivatives with the formation of four stereogenic centers, one of which is quaternary, with excellent selectivity. x-mol.com This highlights the potential for developing highly controlled synthetic methods.
Future research should focus on:
Catalytic Asymmetric Synthesis: The development of chiral catalysts that can direct the formation of a specific stereoisomer of this compound and its derivatives.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired stereoisomers.
Mechanistic Studies: A thorough understanding of the reaction mechanisms will be crucial for designing and optimizing stereoselective synthetic routes. nih.gov
Comprehensive Investigation of Novel Biological Activities
The benzothiazole (B30560) nucleus is a well-established pharmacophore present in a variety of clinically used drugs. mdpi.com Derivatives of 2-mercaptobenzothiazole (B37678), the parent compound of this compound, have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antitubercular properties. nih.gov
While some biological activities of this compound have been explored, a comprehensive screening against a wider range of biological targets is warranted. For example, some derivatives have shown antifungal activity against phytopathogenic fungi. acs.orgnih.gov Further investigations could uncover novel therapeutic applications.
Future research directions include:
Broad-Spectrum Antimicrobial Screening: Testing against a diverse panel of bacteria, fungi, viruses, and parasites. researchgate.netmdpi.com
Anticancer Activity: Evaluating its efficacy against various cancer cell lines and investigating its potential as an anticancer agent. nih.govresearchgate.net
Enzyme Inhibition Studies: Screening against a wide range of enzymes to identify potential new drug targets. For instance, derivatives have been identified as inhibitors of c-Jun N-terminal kinases (JNKs). nih.gov
Neurological and Metabolic Disorders: Exploring its potential in treating neurodegenerative diseases and metabolic disorders, given the known activities of other benzothiazole derivatives. nih.gov
Deeper Mechanistic Understanding of Biological Actions at the Sub-cellular Level
Understanding how this compound and its derivatives exert their biological effects at the molecular and sub-cellular level is paramount for rational drug design. While some studies have identified enzyme inhibition as a potential mechanism, the precise molecular interactions and downstream signaling pathways often remain elusive. nih.gov
Future research should aim to:
Identify Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the specific proteins or nucleic acids that interact with the compound.
Elucidate Signaling Pathways: Investigating the downstream effects of target binding on cellular signaling cascades.
Structural Biology: Determining the three-dimensional structure of the compound in complex with its biological target through X-ray crystallography or cryo-electron microscopy to understand the precise binding mode.
Cellular Localization Studies: Using fluorescence microscopy and other imaging techniques to determine where the compound accumulates within the cell.
Rational Design of Highly Selective and Potent Derivatives with Minimized Off-Target Effects
Once the mechanism of action and key structural features for activity are understood, this knowledge can be leveraged for the rational design of new derivatives. The goal is to enhance potency and selectivity for the desired biological target while minimizing interactions with other proteins, which can lead to unwanted side effects.
Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features responsible for its effects. mdpi.comnih.gov For example, studies on related benzothiazole derivatives have shown that substitutions on the benzothiazole ring can significantly impact activity. acs.org
Future efforts should include:
Computational Modeling: Employing molecular docking and other computational tools to predict the binding affinity of virtual compounds and guide the synthesis of the most promising candidates. nih.gov
Combinatorial Chemistry: Generating large libraries of derivatives to rapidly explore the chemical space and identify potent and selective compounds.
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives to ensure they have favorable drug-like characteristics.
Integration of Advanced Artificial Intelligence and Machine Learning for Predictive Modeling and De Novo Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govmednexus.org These technologies can be applied to large datasets of chemical structures and biological activities to develop predictive models. researchgate.netresearchgate.net
For this compound, AI and ML can be utilized to:
Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of new, unsynthesized derivatives. nih.gov
Predict ADMET Properties: Build models to predict the pharmacokinetic and toxicity profiles of compounds, helping to prioritize those with the highest chance of success in clinical development. researchgate.net
De Novo Drug Design: Use generative models to design entirely new molecules with desired properties, potentially leading to the discovery of novel and highly potent derivatives. mednexus.org
Exploration of Sustainable and Scalable Production Methods
As promising lead compounds emerge, the development of sustainable and scalable synthetic methods becomes critical. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and multiple reaction steps, leading to significant waste generation.
Green chemistry principles should be integrated into the synthesis of this compound and its derivatives. mdpi.com This includes:
Use of Greener Solvents: Exploring the use of water or other environmentally benign solvents. mdpi.com A green synthesis approach using water as a solvent has been reported for related compounds. acs.orgnih.gov
Catalytic Methods: Developing highly efficient catalytic reactions that minimize waste and energy consumption. chemrxiv.org
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel, reducing the need for purification of intermediates and minimizing solvent usage. rsc.org
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields. nih.govmdpi.com
Expanding Applications beyond Traditional Biological Roles
While the primary focus of research on this compound has been on its potential biological activities, its unique chemical structure may lend itself to applications in other fields.
Potential areas for exploration include:
Materials Science: Investigating its potential use in the development of novel polymers, dyes, or electronic materials. The benzothiadiazole core, for instance, is known to have applications in organic electronics. nih.gov
Agrochemicals: Further exploring its potential as a fungicide or insecticide for crop protection. acs.orgnih.govrsc.org
Chemical Sensors: Designing derivatives that can selectively bind to specific metal ions or small molecules, enabling their use as chemical sensors.
By addressing these future research directions and unaddressed challenges, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across a range of disciplines.
Q & A
Q. What are the common synthetic routes for preparing 2-(benzylthio)benzo[d]thiazole?
The compound is typically synthesized via nucleophilic substitution reactions. For example, 2-mercaptobenzothiazole reacts with benzyl halides under basic conditions (e.g., KOH/EtOH) to form the thioether linkage. This method yields derivatives like 3a (this compound) with substitutions on the benzyl group (e.g., 4-Cl, 4-F) . Alternative routes involve zinc(II)-catalyzed strategies for regioselective coupling, improving efficiency for benzothiazole scaffolds .
Q. How is this compound characterized structurally?
Characterization involves a combination of spectroscopic techniques:
- NMR : H and C NMR confirm the benzothiazole core and substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm for SCH) .
- IR : Stretching frequencies for C=S (~1250 cm) and aromatic C-H (~3050 cm) are key identifiers .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages to verify purity .
Q. What biological activities are associated with this compound derivatives?
These compounds exhibit anti-parasitic activity, particularly against Trypanosoma cruzi (EC values <10 µM). Fluorinated derivatives (e.g., 3d, 3e) show enhanced potency due to improved membrane permeability . Antimicrobial activity against Gram-positive bacteria is also reported, linked to thiazole-mediated disruption of microbial enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in benzothiazole synthesis?
- Catalyst selection : Zinc(II) catalysts improve regioselectivity in cyclization steps, reducing byproducts .
- Solvent-free conditions : Eaton’s reagent (PO/MeSOH) promotes Friedel-Crafts acylation without solvents, enhancing atom economy .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .
Q. What computational methods predict the electronic properties of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, revealing charge-transfer capabilities. For example, the LUMO of benzothiazole derivatives is localized on the thiazole ring, making it suitable for redox-active applications like light-emitting electrochemical cells (LECs) .
Q. How can derivatives be designed for enhanced bioactivity?
Q. What challenges arise in regioselective functionalization of the benzothiazole core?
Competing reaction pathways (e.g., tetrazole vs. azide formation) require precise control of solvents and catalysts. For example, Cu(I)-mediated click chemistry ensures selective triazole formation at the C6 position .
Q. What role does this compound play in materials science?
As a ligand in iridium(III) complexes, it enables red-light emission in LECs with lifetimes >1000 hours. The thiazole sulfur stabilizes metal-ligand charge transfer, critical for device stability .
Q. Which analytical methods assess the stability of this compound under physiological conditions?
- HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 2.0–6.8).
- Cyclic voltammetry : Evaluates redox stability in aqueous buffers, identifying susceptibility to oxidation .
Q. What mechanistic insights explain the anti-Trypanosoma cruzi activity of these compounds?
Derivatives inhibit trypanothione reductase, a key enzyme in parasite redox homeostasis. Molecular docking studies show strong binding (ΔG < −8 kcal/mol) to the enzyme’s active site, disrupting thiol metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
